

Butamifos: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butamifos

Cat. No.: B1668082

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An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Butamifos is a selective organophosphate herbicide, primarily utilized for the control of annual weeds in various agricultural settings. First synthesized in the 1970s, it functions as a microtubule assembly inhibitor, disrupting cell division in susceptible plants. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and physicochemical properties of **Butamifos**, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

Butamifos was discovered by the Sumitomo Chemical Co., Ltd. in the early 1970s.[1] The initial disclosure of this compound and its herbicidal properties is believed to be detailed in the German patent DE 2147873. Sumitomo Chemical has a long history in the development of agrochemicals, having entered the field in the 1950s and expanding its research and development, including the establishment of the Takarazuka Research Center in 1971 for pharmaceuticals and agricultural chemicals.[2][3][4][5]

Physicochemical Properties

Butamifos is a chiral molecule, and the technical product is a racemic mixture of its (R)- and (S)-isomers. It is characterized as a C-nitro compound. A summary of its key physicochemical

properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₁ N ₂ O ₄ PS	
Molecular Weight	332.36 g/mol	
CAS Number	36335-67-8	
IUPAC Name	N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl]butan-2-amine	
Appearance	Not explicitly found	
Melting Point	Not explicitly found	
Boiling Point	Not explicitly found	
Water Solubility	Low	
logP (Octanol-Water Partition Coefficient)	4.62 at 25°C	

Synthesis Pathway

The synthesis of **Butamifos** involves a two-step process, beginning with the individual preparation of two key precursors: 5-methyl-2-nitrophenol and N-[chloro(ethoxy)phosphinothioyl]butan-2-amine. These intermediates are then coupled to yield the final product.

Synthesis of Precursors

1. 5-Methyl-2-nitrophenol:

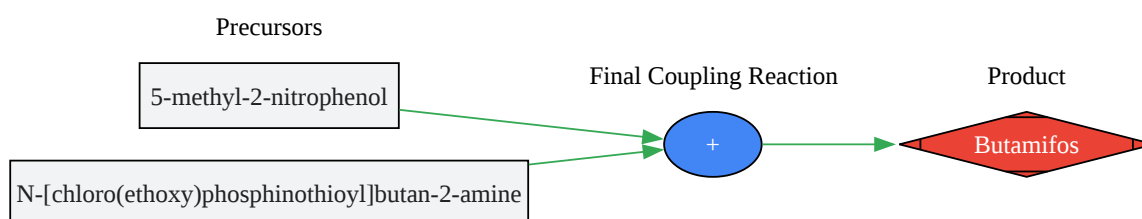
The synthesis of 5-methyl-2-nitrophenol is not explicitly detailed in the immediate search results. However, it is a known chemical intermediate.

2. N-[chloro(ethoxy)phosphinothioyl]butan-2-amine (O-ethyl-N-sec-butylphosphoramidothioyl chloride):

Detailed experimental protocols for the synthesis of this key phosphoramidothioyl chloride precursor were not found in the available search results.

Final Synthesis of Butamifos

The final step in the synthesis of **Butamifos** is the reaction between N-[chloro(ethoxy)phosphinothioyl]butan-2-amine and 5-methyl-2-nitrophenol. This reaction is a nucleophilic substitution at the phosphorus center, where the hydroxyl group of the phenol displaces the chlorine atom on the phosphoramidothioyl chloride.



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Caption: Final step in the synthesis of **Butamifos**.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **Butamifos** from its precursors was not explicitly available in the searched literature, the general reaction type suggests a standard condensation reaction. Typically, such a reaction would be carried out in the presence of a base to neutralize the HCl byproduct, in an inert solvent. The reaction conditions (temperature, reaction time) would be optimized to maximize yield and minimize side products. Purification would likely involve techniques such as extraction, washing, and chromatography.

Spectroscopic Data

Spectroscopy Type	Data	Reference
Mass Spectrometry (GC-MS)	A mass spectrum is available in the NIST WebBook.	
^1H NMR	No specific data found.	
^{13}C NMR	No specific data found.	
Infrared (IR) Spectroscopy	No specific data found.	

Herbicidal Activity

Butamifos is a selective herbicide effective against annual weeds. Its mode of action is the inhibition of microtubule formation, which is essential for cell division and growth in plants. It also exhibits acetylcholinesterase inhibitory activity, making it moderately toxic to mammals. Quantitative data on the efficacy of **Butamifos** on specific weed species at different application rates was not available in the search results. Such data is crucial for determining optimal application conditions and understanding the spectrum of its herbicidal activity.

Conclusion

This technical guide has summarized the available information on the discovery and synthesis of the herbicide **Butamifos**. While the general synthesis pathway is known, and some physicochemical and spectroscopic data are available, there are notable gaps in the publicly accessible literature. Specifically, detailed experimental protocols for the synthesis of the final compound and one of its key precursors, as well as comprehensive NMR and IR spectroscopic data, and quantitative herbicidal efficacy data, remain to be fully elucidated from sources such as the original patent. Further research into these areas would provide a more complete understanding of this important agrochemical.

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- To cite this document: BenchChem. [Butamifos: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668082#butamifos-discovery-and-synthesis-pathway]

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